2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine
Overview
Description
2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine is a compound that can be used for pharmaceutical testing . It contains a pyrrolidine ring, which is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine-based compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
Heterocyclic Compound Synthesis
Dimethyl [(2R,3R,5S)‐5‐phenylmorpholine-2,3‐diyl]diacetate, a compound with a structural resemblance to 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine, has been synthesized and used as a versatile building block for creating various heterocyclic scaffolds. This includes transformations into valuable heterocyclic building blocks like methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate and others, demonstrating the morpholine derivative's role as a "chemical multitalent" in synthetic organic chemistry (Pandey, Gaikwad, & Gadre, 2012).
Reaction with Nucleophilic Heteroaromatics
In a study involving the reaction of pentafluoropyridine with nucleophilic heteroaromatics, including morpholine derivatives, the formation of 4-hetarenium substituted tetrafluoropyridines was observed. This research highlights the morpholine derivatives' reactivity towards forming complex heteroaromatic structures, which could have implications for designing novel compounds for various applications (Schmidt, Mordhorst, Namyslo, & Telle, 2007).
Structural Examination
A structural examination of a related compound, 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, revealed insights into the conformation and stability of morpholine-containing compounds. Such studies are essential for understanding the physical and chemical properties of morpholine derivatives, which can inform their potential applications in various fields (Mironova et al., 2012).
Transdermal Permeation Enhancers
A study on the activity of compounds containing morpholine as transdermal permeation enhancers indicates potential pharmaceutical applications. Such compounds can increase the skin's permeability to drugs, enhancing their efficacy (Farsa, Doležal, & Hrabálek, 2010).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
It is known that the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine and its derivatives have been associated with diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Result of Action
Compounds with a pyrrolidine ring have been associated with diverse therapeutic applications, suggesting that they may have a broad range of molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s unique structure allows it to bind to specific active sites on enzymes, potentially inhibiting or activating their catalytic functions . For instance, it has been observed to interact with pyrrolidine-based enzymes, affecting their stereochemistry and biological activity . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to alter gene expression can lead to changes in protein synthesis, affecting cellular behavior and function. Additionally, it has been shown to impact metabolic pathways, thereby influencing the overall metabolic flux within cells . These cellular effects highlight the compound’s potential in therapeutic interventions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . The compound’s structure allows it to fit into the enzyme’s active site, either blocking substrate access or facilitating the catalytic process. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function . Understanding these molecular mechanisms is essential for developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, ensuring consistent results in research applications . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects, highlighting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits without causing significant adverse effects . Higher doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects observed in animal studies provide valuable information for determining safe and effective dosage ranges for potential clinical use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels within cells. The compound’s ability to modulate metabolic pathways is crucial for understanding its potential therapeutic applications . By affecting key enzymes in metabolic pathways, it can alter the production and utilization of metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity . The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function. Understanding the transport and distribution mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments or organelles . This localization can affect its interactions with biomolecules and its overall biological activity. By understanding the subcellular localization, researchers can gain insights into the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-pyrrolidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8-6-13(7-9(2)15-8)11(14)10-3-4-12-5-10/h8-10,12H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEQQPAYKLWKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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